N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H27FN4O4 and its molecular weight is 454.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C24H27FN4O4 and a molecular weight of approximately 454.50 g/mol. Its structure includes an allyl group, a benzo[d][1,3]dioxole moiety, and a piperazine derivative, which contribute to its unique pharmacological properties .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines.
- IC50 Values : The compound demonstrated IC50 values of 6.2 µM against HCT-116 and 27.3 µM against T47D cells, indicating effective cytotoxicity .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in cancer cell growth.
- Receptor Modulation : Its structural components suggest potential interactions with various biological receptors, enhancing its therapeutic profile .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several steps:
- Preparation of Benzo[d][1,3]dioxole Derivative : This is achieved through the reaction of catechol with formaldehyde.
- Introduction of Piperazine Group : The benzo[d][1,3]dioxole derivative is reacted with a piperazine derivative to form the core structure.
- Formation of Oxalamide Linkage : The final step involves coupling with an allyl oxalamide to yield the target compound .
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide | Lacks piperazine group | Reduced solubility |
N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)oxalamide | Lacks fluorinated piperazine | Lower binding affinity |
The presence of both the benzo[d][1,3]dioxole and piperazine groups in this compound enhances its solubility and biological activity compared to similar compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Anticancer Activity
In a study published in ACS Omega, the compound was tested for its efficacy against multiple cancer cell lines. Results showed significant inhibition rates compared to control groups .
Study 2: Mechanistic Insights
Another research article detailed the mechanisms by which the compound affects cellular pathways related to apoptosis and proliferation. This study highlighted the role of receptor interaction in mediating its biological effects .
特性
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O4/c1-2-9-26-23(30)24(31)27-15-20(17-7-8-21-22(14-17)33-16-32-21)29-12-10-28(11-13-29)19-6-4-3-5-18(19)25/h2-8,14,20H,1,9-13,15-16H2,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNZDVCIJKWAGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。